![molecular formula C20H13FN4O3S B2735723 N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-70-6](/img/structure/B2735723.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of “N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide”, related compounds have been synthesized in various studies . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” can be inferred from related compounds. For instance, the yield, melting point, and spectral data (IR, NMR) can be used to analyze the properties .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a similar structure to N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown significant anti-inflammatory activity, which could make them useful in the treatment of conditions characterized by inflammation .
Analgesic Activity
These compounds have also been evaluated for their analgesic (pain-relieving) properties . This suggests that they could potentially be used in the development of new pain relief medications .
Inhibition of Prostaglandins
The anti-inflammatory activity of these compounds is believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are compounds in the body that contribute to inflammation and pain .
Inhibition of COX-1 and COX-2
These compounds have been found to inhibit cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the production of prostaglandins. Inhibiting these enzymes can reduce inflammation and pain .
Quorum Sensing Inhibitors
Compounds with a similar structure have been synthesized and evaluated as quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density in bacteria. Inhibiting this process can prevent bacteria from coordinating certain behaviors, potentially making them more susceptible to treatment .
Anti-Ulcer Properties
Some compounds have been proposed as urease inhibitors, which are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-14-6-9-17-18(11-14)29-20(23-17)24(12-15-3-1-2-10-22-15)19(26)13-4-7-16(8-5-13)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKCDQIVEUEHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
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